molecular formula C14H15N3O2S2 B14913845 2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide

2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B14913845
M. Wt: 321.4 g/mol
InChI Key: YCZRVDXTUMRYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is an organic compound with a complex structure that includes a sulfonyl group, a phenyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product by neutralizing the hydrochloric acid generated during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the hydrazinecarbothioamide moiety would produce amines.

Scientific Research Applications

2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The hydrazinecarbothioamide moiety may also interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide
  • 4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)anilino]ethyl}benzenesulfonamide

Uniqueness

2-[(4-methylphenyl)sulfonyl]-N-phenylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H15N3O2S2

Molecular Weight

321.4 g/mol

IUPAC Name

1-[(4-methylphenyl)sulfonylamino]-3-phenylthiourea

InChI

InChI=1S/C14H15N3O2S2/c1-11-7-9-13(10-8-11)21(18,19)17-16-14(20)15-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,15,16,20)

InChI Key

YCZRVDXTUMRYJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.